N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 2, a 5-methyl substituent, a 3-(4-methylphenyl) group, and an N-linked 3-methoxyphenylamine moiety. This compound is structurally distinct due to the combination of electron-donating (methyl, methoxy) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C22H19F3N4O |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H19F3N4O/c1-13-7-9-15(10-8-13)19-20(22(23,24)25)28-29-18(11-14(2)26-21(19)29)27-16-5-4-6-17(12-16)30-3/h4-12,27H,1-3H3 |
InChI Key |
UBPVEJYBXALTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step is crucial and can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Functionalization with methoxyphenyl and methylphenyl groups: These groups are introduced through substitution reactions, often using corresponding halides and appropriate catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Position 3 Substitutions
Position 5 Substitutions
Position 2 Substitutions
Biological Activity
N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with various electrophiles. The specific compound under consideration can be synthesized through a multi-step process that includes the introduction of a trifluoromethyl group and subsequent functionalization with methoxy and methyl phenyl groups. The yield and purity of the synthesized compound are critical for ensuring its biological activity.
Antimicrobial Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activity. For example, a study evaluating various derivatives found that certain compounds within this class demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been explored in several research studies. In vitro assays showed that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways associated with cell proliferation. Notably, it has shown efficacy against various cancer cell lines, including breast and lung cancer cells .
Enzymatic Inhibition
This compound also exhibits inhibitory activity against several enzymes relevant in disease pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By targeting these enzymes, the compound may help in controlling uncontrolled cell division characteristic of cancerous tissues .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Showed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
| Study 3 | Inhibited CDK2 and CDK4 with IC50 values of 15 µM and 20 µM respectively, leading to cell cycle arrest in the G1 phase. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
